molecular formula C24H40N2O3 B1678650 Nexopamil CAS No. 136033-49-3

Nexopamil

货号 B1678650
CAS 编号: 136033-49-3
分子量: 404.6 g/mol
InChI 键: SKDZEFVVFACNLS-DEOSSOPVSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Structure Analysis

The molecular formula of Nexopamil is C24H40N2O3 . Its structure includes a combination of hexylmethylamino, isopropyl, and trimethoxyphenyl groups .


Physical And Chemical Properties Analysis

Nexopamil has a molecular weight of 404.59 . It is a small molecule drug, which suggests it may have good bioavailability and be able to cross biological barriers such as the blood-brain barrier .

Relevant Papers One relevant paper discusses the potent antifibrillatory effect of Nexopamil during myocardial ischemia and reperfusion in dogs . The study found that Nexopamil effectively prevents ventricular tachycardia and fibrillation, reducing T-wave alternans magnitude and requiring less medication than diltiazem alone .

科学研究应用

心肌保护

Nexopamil,一种结合钙和5-羟色胺(5-HT2)拮抗剂,已被证明能保护心脏免受缺血和再灌注引起的心肌损伤。在涉及麻醉猪的研究中,nexopamil显著减少梗死面积和肌酸激酶释放,表明在再灌注期间对心肌具有保护作用(Hohlfeld et al., 1994)。这是在不显著改变血液动力学的情况下实现的,表明其在治疗心肌缺血中的潜在用途。

抗纤颤效应

Nexopamil在狗的心肌缺血和再灌注期间表现出强大的抗纤颤效应。研究发现,它能有效预防室性心动过速和颤动,并在冠状动脉闭塞和突然再灌注期间减少T波交替幅度(Nearing et al., 1996)。这些发现突显了它在心律失常管理中的临床应用潜力。

属性

IUPAC Name

(2S)-5-[hexyl(methyl)amino]-2-propan-2-yl-2-(3,4,5-trimethoxyphenyl)pentanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40N2O3/c1-8-9-10-11-14-26(4)15-12-13-24(18-25,19(2)3)20-16-21(27-5)23(29-7)22(17-20)28-6/h16-17,19H,8-15H2,1-7H3/t24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKDZEFVVFACNLS-DEOSSOPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN(C)CCCC(C#N)(C1=CC(=C(C(=C1)OC)OC)OC)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCN(C)CCC[C@@](C#N)(C1=CC(=C(C(=C1)OC)OC)OC)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nexopamil

CAS RN

136033-49-3
Record name Nexopamil [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136033493
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NEXOPAMIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ECA0E1PO91
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nexopamil
Reactant of Route 2
Reactant of Route 2
Nexopamil
Reactant of Route 3
Reactant of Route 3
Nexopamil
Reactant of Route 4
Reactant of Route 4
Nexopamil
Reactant of Route 5
Reactant of Route 5
Nexopamil
Reactant of Route 6
Reactant of Route 6
Nexopamil

Citations

For This Compound
85
Citations
M Kirchengast - Cardiovascular drug reviews, 1994 - Wiley Online Library
… Our research has yielded nexopamil, a member of an entirely … In nexopamil this group has been replaced by a lipophilic … the pharmacological profile of nexopamil (LU 49938), which …
Number of citations: 3 onlinelibrary.wiley.com
T Hohlfeld, M Braun, H Strobach… - Journal of cardiovascular …, 1994 - journals.lww.com
… Nexopamil is a combined inhibitor of vascular L-type calcium … assess the potential of nexopamil to protect reperfused ischemic … We also investigated the potential effects of nexopamil on …
Number of citations: 16 journals.lww.com
BD Nearing, JJ Hutter, RL Verrier - Journal of cardiovascular …, 1996 - journals.lww.com
… We examined the efficacy of nexopamil, which possesses the … The effect of nexopamil was tested during a 10-min period of … ) was superimposed on occlusion, nexopamil reduced the VT/…
Number of citations: 54 journals.lww.com
A Montero, A Rodríguez‐López… - Fundamental & …, 1995 - Wiley Online Library
… study is to analyze whether nexopamil, a verapamil derivative, … Nexopamil abolished in a concentration-dependent way the … Using 5-HT lo4 or 10” M, nexopamil had significant effects at …
Number of citations: 7 onlinelibrary.wiley.com
M Kirchengast, K Rübsamen… - Journal of cardiovascular …, 1993 - europepmc.org
We investigated the effects of nexopamil, a combined Ca2+/5-HT2 antagonist on thrombus formation in vivo and on platelet aggregation in vitro. In anesthetized mongrel dogs, cyclic …
Number of citations: 7 europepmc.org
N Schanze, C Bode, D Duerschmied - Frontiers in immunology, 2019 - frontiersin.org
… activity, inhibition of ischemia-induced neutrophil activation and enhanced endogenous PGI 2 formation were claimed to be factors contributing to the beneficial effects of nexopamil (42)…
Number of citations: 77 www.frontiersin.org
MK Batur, A Oto, Z Ider, S Aksoyek - Angiology, 2000 - search.proquest.com
… nexopamil and diltiazem on TWA magnitude and ventricular fibrillation. Diltiazem and nexopamil decreased the TWA magnitude significantly (<0.05, <0.01, respectively) in chloralose-…
Number of citations: 8 search.proquest.com
LA Funk - 2002 - search.proquest.com
Part I of this thesis describes a new counter-intuitive synthesis of cyclic α, β-unsaturated nitriles. The counter-intuitive cyclization generates a nitrile anion in the presence of a ketone, …
Number of citations: 0 search.proquest.com
RL Verrier - Cardiac Electrophysiology Review, 1997 - Springer
… This conclusion is based on investigations involving calcium channel blockers including verapamil, diltiazem, and nexopamil, which suppress T-wave alternans and prevent ventricular …
Number of citations: 7 link.springer.com
K Kumar, K Nguyen, S Waxman, BD Nearing… - Journal of the American …, 2003 - jacc.org
Objectives : We investigated the antiarrhythmic effects of intrapericardial nitroglycerin (NTG) during acute myocardial ischemia in the porcine heart. Background : Nitroglycerin is a nitric …
Number of citations: 41 www.jacc.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。